physicochemical properties of 5-phenyl-1H-1,2,4-triazole-3-thiol derivatives
physicochemical properties of 5-phenyl-1H-1,2,4-triazole-3-thiol derivatives
An In-Depth Technical Guide to the Physicochemical Properties of 5-Phenyl-1H-1,2,4-triazole-3-thiol Derivatives
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as a versatile scaffold for a multitude of therapeutic agents.[1][2] This guide focuses specifically on the 5-phenyl-1H-1,2,4-triazole-3-thiol series, a subclass that has garnered significant attention for its broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties.[3][4][5] We will provide an in-depth exploration of the crucial physicochemical properties that govern the efficacy and behavior of these derivatives. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, from synthetic strategies and spectral analysis to the application of powerful computational tools like Density Functional Theory (DFT). By integrating theoretical calculations with experimental data and detailed protocols, this guide aims to equip researchers with the foundational knowledge and practical methodologies required to rationally design and evaluate novel 1,2,4-triazole-based therapeutic candidates.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The five-membered 1,2,4-triazole ring, containing three nitrogen atoms, is a privileged pharmacophore in drug discovery.[1][6] Its unique electronic characteristics, metabolic stability, and capacity for hydrogen bonding allow for potent and selective interactions with a wide array of biological targets.[1][3] Many successful drugs, such as the antifungals fluconazole and voriconazole, and the anticancer agent letrozole, feature this heterocyclic core, highlighting its therapeutic importance.[7]
The introduction of a phenyl group at the 5-position and a thiol/thione group at the 3-position creates the 5-phenyl-1H-1,2,4-triazole-3-thiol scaffold. This specific arrangement is particularly noteworthy for several reasons:
-
Thione-Thiol Tautomerism: The C=S group at the 3-position exists in equilibrium with its -SH tautomer. This dynamic state is critical, as it profoundly influences the molecule's reactivity, solubility, and ability to interact with biological receptors.[6]
-
Synthetic Accessibility: The scaffold is readily synthesized, allowing for extensive derivatization at the N-4 position, the S-atom of the thiol group, and on the peripheral phenyl ring. This enables fine-tuning of physicochemical properties to optimize biological activity.[8][9]
-
Broad Biological Activity: Derivatives have demonstrated a wide range of pharmacological activities, making them attractive candidates for diverse therapeutic areas.[4][5][10]
Understanding the physicochemical properties of these derivatives is not merely an academic exercise; it is fundamental to predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its clinical success.
Synthesis and Structural Elucidation
The construction of the 5-phenyl-1H-1,2,4-triazole-3-thiol core is a well-established process in heterocyclic chemistry. The most common and reliable route begins with a benzoic acid derivative.
General Synthetic Pathway
A representative synthetic protocol involves a multi-step sequence that is both efficient and adaptable for creating a library of derivatives.[9][11][12]
Step 1: Hydrazide Formation: Benzoic acid is converted to its corresponding acid hydrazide by reaction with hydrazine hydrate, typically in an alcoholic solvent.[11][12]
Step 2: Dithiocarbazinate Salt Formation: The acid hydrazide is then treated with carbon disulfide in the presence of a strong base like potassium hydroxide to form a potassium dithiocarbazinate salt.[9][12]
Step 3: Cyclization: The key 1,2,4-triazole ring is formed by the cyclization of the dithiocarbazinate salt. This is achieved by heating the salt with an excess of hydrazine hydrate.[12][13] This step yields the core nucleus, 4-amino-5-phenyl-1H-1,2,4-triazole-3-thiol.
Step 4: Derivatization: From this core, a vast array of derivatives can be synthesized. Common modifications include:
-
Schiff Base Formation: Condensation of the 4-amino group with various aldehydes.[8][9]
-
S-Alkylation/Arylation: Reaction of the thiol group with alkyl or benzyl halides to form thioether linkages.[14]
Caption: A typical workflow for the synthesis of 5-phenyl-1,2,4-triazole-3-thiol derivatives.
Structural Confirmation
Unequivocal structural confirmation of the synthesized compounds is achieved through a combination of spectroscopic techniques.
| Technique | Key Observances and Interpretations | Reference |
| FT-IR (KBr, cm⁻¹) | - N-H Stretching: Broad peaks around 3100-3300 cm⁻¹.- S-H Stretching: A weak band often observed around 2550-2750 cm⁻¹ for the thiol tautomer.[15][16]- C=N Stretching: Strong absorption around 1600-1620 cm⁻¹.[15]- C=S Stretching: A characteristic band for the thione tautomer around 1250 cm⁻¹.[17] | [15][16][17] |
| ¹H-NMR (DMSO-d₆, δ ppm) | - Ar-H: Multiplets in the aromatic region, typically 7.40-8.10 ppm.[8][13]- NH₂: A broad singlet for the 4-amino group, often around 5.8 ppm, which is D₂O exchangeable.[13]- SH: A highly deshielded broad singlet for the thiol proton, appearing far downfield at 13.0-14.0 ppm.[8][13] | [8][13] |
| ¹³C-NMR (DMSO-d₆, δ ppm) | - Aromatic Carbons: Signals in the range of 120-140 ppm.[17]- Triazole C-5: Signal around 150 ppm.[16]- Triazole C-3 (C=S): Highly deshielded signal for the thione carbon, often appearing around 167-170 ppm.[16][17] | [16][17] |
| Mass Spectrometry (MS) | Provides the molecular ion peak (M⁺) or protonated molecular ion ([M+H]⁺), confirming the molecular weight of the synthesized compound.[8][18] | [8][18] |
Core Physicochemical Properties: A Theoretical and Experimental Approach
The biological activity of a molecule is intrinsically linked to its physicochemical properties. For 1,2,4-triazole-3-thiol derivatives, a combination of computational modeling and experimental measurement provides a comprehensive understanding.
Thione-Thiol Tautomerism
A defining feature of this scaffold is its existence as a mixture of two rapidly interconverting tautomers: the thione form and the thiol form. Quantum chemical calculations consistently show that the thione (=S) form is the more stable tautomer in the gas phase, being lower in energy than the thiol (-SH) form.[6] This equilibrium is crucial as the two forms have different hydrogen bonding capabilities and nucleophilicity, which can dictate how they interact with a biological target.
Caption: Thione-thiol tautomeric equilibrium in 1,2,4-triazole-3-thiol.
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) has become an indispensable tool for predicting and understanding the electronic structure and reactivity of these molecules.[6][11] Calculations, typically performed at the B3LYP/6-311G level, provide invaluable insights that complement experimental findings.[6][19]
-
Optimized Molecular Geometry: DFT calculations determine the most stable 3D arrangement of atoms, providing precise data on bond lengths and angles. For instance, the C=S bond length in the thione form is typically calculated to be around 1.69 Å.[19]
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[11][20][21] For many 1,2,4-triazole derivatives, this gap is in the range of 2.5-4.0 eV.[6][21]
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule. They highlight electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. For 1,2,4-triazole-3-thiols, the MEP map typically shows negative potential around the sulfur and nitrogen atoms, identifying them as likely sites for electrophilic attack and hydrogen bonding.[11]
| Parameter | Significance in Drug Design | Typical Calculated Values | Reference |
| E_HOMO | Electron-donating ability; related to antioxidant activity. | -4.5 to -7.0 eV | [20][21] |
| E_LUMO | Electron-accepting ability; reactivity with nucleophiles. | -1.5 to -2.5 eV | [20][21] |
| Energy Gap (ΔE) | Chemical stability and reactivity. A larger gap indicates higher stability. | 2.5 to 4.0 eV | [6][21] |
| Dipole Moment | Polarity of the molecule; influences solubility and binding interactions. | Varies with substituents | [11] |
Structure-Activity Relationships (SAR) and Biological Potential
The true value of understanding physicochemical properties lies in correlating them with biological activity. SAR studies reveal how subtle changes in a molecule's structure can dramatically impact its therapeutic effect.[1]
Antimicrobial Activity
Many 5-phenyl-1H-1,2,4-triazole-3-thiol derivatives exhibit potent antibacterial and antifungal activities.[8][10][22]
-
Key Structural Features: The presence of the 1,2,4-triazole-3-thione core is often crucial for activity.[1]
-
Substituent Effects: The introduction of electron-withdrawing groups (e.g., -Cl, -Br) on the 5-phenyl ring can significantly enhance antimicrobial potency.[10] For example, Schiff bases derived from the core nucleus have shown strong activity against Staphylococcus aureus and Microsporum gypseum, in some cases superior to standard drugs like streptomycin and ketoconazole.[8]
-
Molecular Docking: Computational docking studies have shown that these derivatives can effectively bind to key bacterial enzymes like penicillin-binding protein and dihydropteroate synthase, providing a mechanistic basis for their antibacterial action.[23]
Anticancer Activity
The 1,2,4-triazole scaffold is present in several established anticancer drugs.[7][24] Derivatives of 5-phenyl-1H-1,2,4-triazole-3-thiol have shown promise as novel anticancer agents.[3][25]
-
Mechanism of Action: Some derivatives act as tubulin polymerization inhibitors, arresting the cell cycle and leading to apoptosis.[26] Others have been identified as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation.[3]
-
Promising Derivatives: Hydrazone derivatives bearing hydroxybenzene moieties have demonstrated moderate cytotoxicity against melanoma and breast cancer cell lines, with EC₅₀ values in the low micromolar range (2–17 µM).[3]
Antioxidant Activity
Oxidative stress is implicated in numerous diseases, making antioxidants a key area of research.[5] The 1,2,4-triazole-3-thiol moiety is an effective scaffold for developing potent antioxidant agents.[27][28]
-
Mechanism: The antioxidant capacity is often linked to the ability of the molecule, particularly the thiol group or phenolic hydroxyl groups on substituents, to donate a hydrogen atom to scavenge free radicals.[27]
-
SAR Insights: The presence of electron-donating groups (e.g., -OH, -NH₂) enhances antioxidant activity.[27][29] For instance, a derivative containing a phenol group, 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol, showed excellent DPPH radical scavenging activity, superior to the standard antioxidant BHA.[27]
Experimental Protocols
To ensure the integrity and reproducibility of research, standardized protocols are essential.
Protocol: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (3)
This protocol is a representative example for synthesizing the core nucleus.[9][12]
-
Synthesis of Benzoic Acid Hydrazide (1): A mixture of methyl benzoate (0.1 mol) and hydrazine hydrate (0.15 mol) in ethanol (50 mL) is refluxed for 6-8 hours. The reaction mixture is cooled, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried.
-
Synthesis of Potassium dithiocarbazinate salt (2): To a solution of KOH (0.12 mol) in absolute ethanol (100 mL), add benzoic acid hydrazide (1) (0.1 mol). Cool the mixture in an ice bath and add carbon disulfide (0.12 mol) dropwise with constant stirring. Continue stirring for 12-16 hours at room temperature. The separated solid is filtered, washed with ether, and dried.
-
Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (3): A suspension of the potassium salt (2) (0.1 mol) and hydrazine hydrate (0.2 mol) in water (20 mL) is refluxed with stirring for 4-6 hours. During this time, the color of the mixture may change and hydrogen sulfide gas may evolve. The solution is then cooled and diluted with cold water. It is then acidified with concentrated HCl or acetic acid to precipitate the product. The solid is filtered, washed thoroughly with water, and recrystallized from ethanol.
Protocol: Quantum Chemical Calculation Workflow
This protocol outlines the steps for a typical DFT analysis.[6]
-
Molecule Building: Construct the 3D structures of both the thione and thiol tautomers of the desired derivative using molecular modeling software (e.g., GaussView).
-
Geometry Optimization:
-
Create an input file for each tautomer.
-
Specify the DFT method and basis set (e.g., B3LYP/6-311G(d,p)).
-
Use the 'Opt' keyword to request a geometry optimization.
-
Submit the calculation to a quantum chemistry package (e.g., Gaussian).
-
-
Frequency Calculation:
-
Using the optimized geometry from the previous step, create a new input file with the same method.
-
Use the 'Freq' keyword to perform a frequency calculation. This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides thermodynamic data.
-
-
Property Analysis:
-
Use the output files (e.g., checkpoint file) from the frequency calculation to analyze properties.
-
Visualize HOMO, LUMO, and MEP surfaces using the modeling software.
-
Extract key data such as orbital energies, energy gap, and dipole moment from the output log file.
-
Caption: A typical workflow for the quantum chemical analysis of 1,2,4-triazole derivatives.
Conclusion and Future Perspectives
The 5-phenyl-1H-1,2,4-triazole-3-thiol scaffold represents a highly promising and synthetically tractable platform for the development of new therapeutic agents. This guide has detailed the crucial interplay between their synthesis, structural characteristics, and fundamental physicochemical properties. The synergy between experimental analysis and computational methods like DFT provides a powerful paradigm for understanding structure-activity relationships.
Future research should focus on:
-
Expanding Chemical Diversity: Synthesizing novel derivatives with diverse substitutions to build more comprehensive SAR models.
-
Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to predict the biological activity of new compounds before synthesis, saving time and resources.[20]
-
In-depth Biological Evaluation: Moving beyond initial screening to elucidate specific mechanisms of action and evaluate promising compounds in more complex in vivo models.
-
Pharmacokinetic Profiling: Systematically evaluating the ADME properties of lead compounds to identify candidates with favorable drug-like characteristics.
By leveraging the principles and protocols outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of heterocyclic compounds.
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